molecular formula C17H21FN4O3S B2434971 3-fluoro-4-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234797-48-8

3-fluoro-4-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2434971
CAS RN: 1234797-48-8
M. Wt: 380.44
InChI Key: URCURIFUMHCTKY-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN4O3S and its molecular weight is 380.44. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

One application involves the prediction of inhibition efficiencies of piperidine derivatives, including compounds structurally related to "3-fluoro-4-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide," on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, these studies aim to understand the adsorption behaviors and corrosion inhibition properties of such compounds on various iron surfaces. The research suggests potential applications in materials science, particularly in corrosion prevention technologies (Kaya et al., 2016).

Antimicrobial Activity of Piperidine Derivatives

Another area of application is the synthesis and evaluation of antimicrobial activity. Compounds with the piperidin-4-yl and pyrimidin-2-yl benzenesulfonamide structure have been synthesized and tested against various microbial strains. These studies contribute to the development of new antimicrobial agents, highlighting the compound's potential in addressing antibiotic resistance issues (Desai et al., 2016).

Photodynamic Therapy Applications

The compound's structural relatives have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. The investigation into substituted zinc(II) phthalocyanines, for example, suggests potential applications in developing new photosensitizers. Such photosensitizers can be crucial in targeting and destroying cancer cells when exposed to specific light wavelengths, demonstrating the compound's relevance in medical research and cancer therapy (Öncül et al., 2022).

Enantioselective Fluorination

In synthetic organic chemistry, derivatives of the compound have been utilized as reagents in enantioselective fluorination reactions. Such reactions are vital for producing chiral molecules with high enantiomeric purity, which is crucial in the pharmaceutical industry for creating drugs with specific biological activities (Yasui et al., 2011).

Cyclooxygenase-2 Inhibition for Anti-Inflammatory Applications

Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has demonstrated COX-2 inhibitory activities. These findings are significant for developing new anti-inflammatory agents, showcasing potential pharmaceutical applications in managing inflammation-related conditions (Pal et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been found to target the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .

Mode of Action

It is known that similar compounds function as inhibitors of their target proteins . They bind to the active site of the protein, preventing it from carrying out its normal function, which can lead to changes in cellular processes.

Biochemical Pathways

Given that similar compounds target the ret protein, it can be inferred that this compound may affect pathways related to cell growth and differentiation .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these properties can significantly impact the bioavailability of the compound.

Result of Action

Inhibition of the ret protein by similar compounds can lead to changes in cell growth and differentiation . This can have various effects depending on the specific cellular context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its target protein . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the target protein and the presence of other competing molecules.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-25-16-4-3-14(11-15(16)18)26(23,24)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h2-4,7-8,11,13,21H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCURIFUMHCTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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